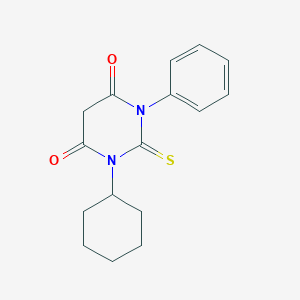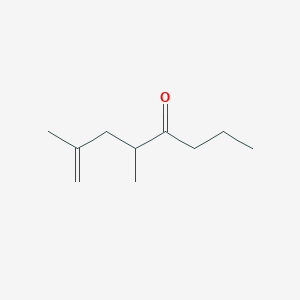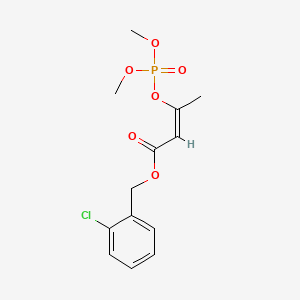
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphosphinyl group, and a butenoate ester
Méthodes De Préparation
The synthesis of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves several steps. One common method includes the reaction of (2-chlorophenyl)methanol with 3-(dimethoxyphosphinyl)oxy-2-butenoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can be compared with similar compounds such as:
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid: Similar structure but with a carboxylic acid group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the phenyl or butenoate groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64011-78-5 |
|---|---|
Formule moléculaire |
C13H16ClO6P |
Poids moléculaire |
334.69 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-6-4-5-7-12(11)14/h4-8H,9H2,1-3H3/b10-8- |
Clé InChI |
AEKQPEXBWPJBEH-NTMALXAHSA-N |
SMILES isomérique |
C/C(=C/C(=O)OCC1=CC=CC=C1Cl)/OP(=O)(OC)OC |
SMILES canonique |
CC(=CC(=O)OCC1=CC=CC=C1Cl)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


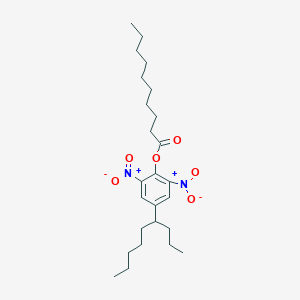
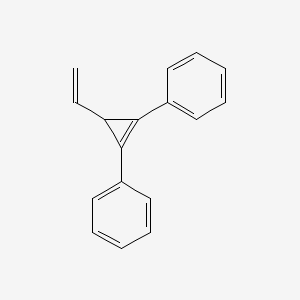


![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
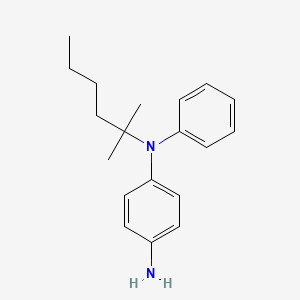
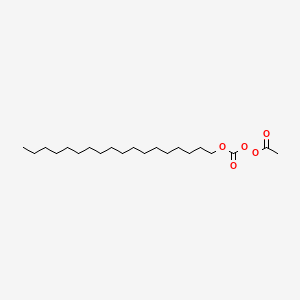
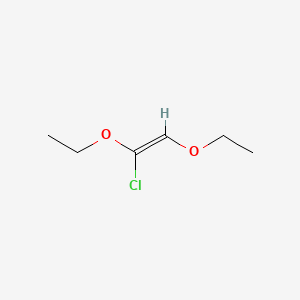
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
